

An In-depth Technical Guide to 6-Chloro-9-phenyl-9H-purine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-9-phenyl-9h-purine**

Cat. No.: **B1607346**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of synthetic drugs. Among the vast landscape of purine derivatives, **6-Chloro-9-phenyl-9H-purine** emerges as a pivotal intermediate and a molecule of significant interest. Its strategic substitution with a chlorine atom at the 6-position renders it an exceptionally versatile precursor for the synthesis of a diverse array of more complex purine analogues. The presence of the phenyl group at the 9-position, in turn, influences its solubility, stability, and potential for specific biological interactions. This guide aims to provide a comprehensive technical overview of **6-Chloro-9-phenyl-9H-purine**, from its fundamental properties and synthesis to its applications in drug discovery and the underlying rationale for its use in contemporary research.

Core Molecular Attributes of 6-Chloro-9-phenyl-9H-purine

CAS Number: 5470-24-6

Molecular Formula: C₁₁H₇CIN₄[\[1\]](#)

IUPAC Name: **6-chloro-9-phenyl-9H-purine**

This molecule is characterized by a purine core, which is a bicyclic aromatic heterocycle, with a chlorine atom attached to the C6 position of the pyrimidine ring and a phenyl group attached to the N9 position of the imidazole ring.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **6-Chloro-9-phenyl-9H-purine** is essential for its handling, formulation, and application in both chemical synthesis and biological assays.

Property	Value	Source
Molecular Weight	230.65 g/mol	Calculated
Appearance	White or almost white crystalline powder	[2]
Melting Point	158–161 °C (for the closely related 6-Chloro-9-phenyl-9H-purine-8-carbonitrile)	[3]
Solubility	Predicted to be soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water.	Inferred from related purine structures.
Storage	Store at 2-8°C in an inert atmosphere.	

Note: Experimental data for the melting point of the unsubstituted **6-Chloro-9-phenyl-9H-purine** is not readily available in the searched literature. The provided value is for a closely related derivative and should be considered as an estimate.

Spectroscopic Characterization

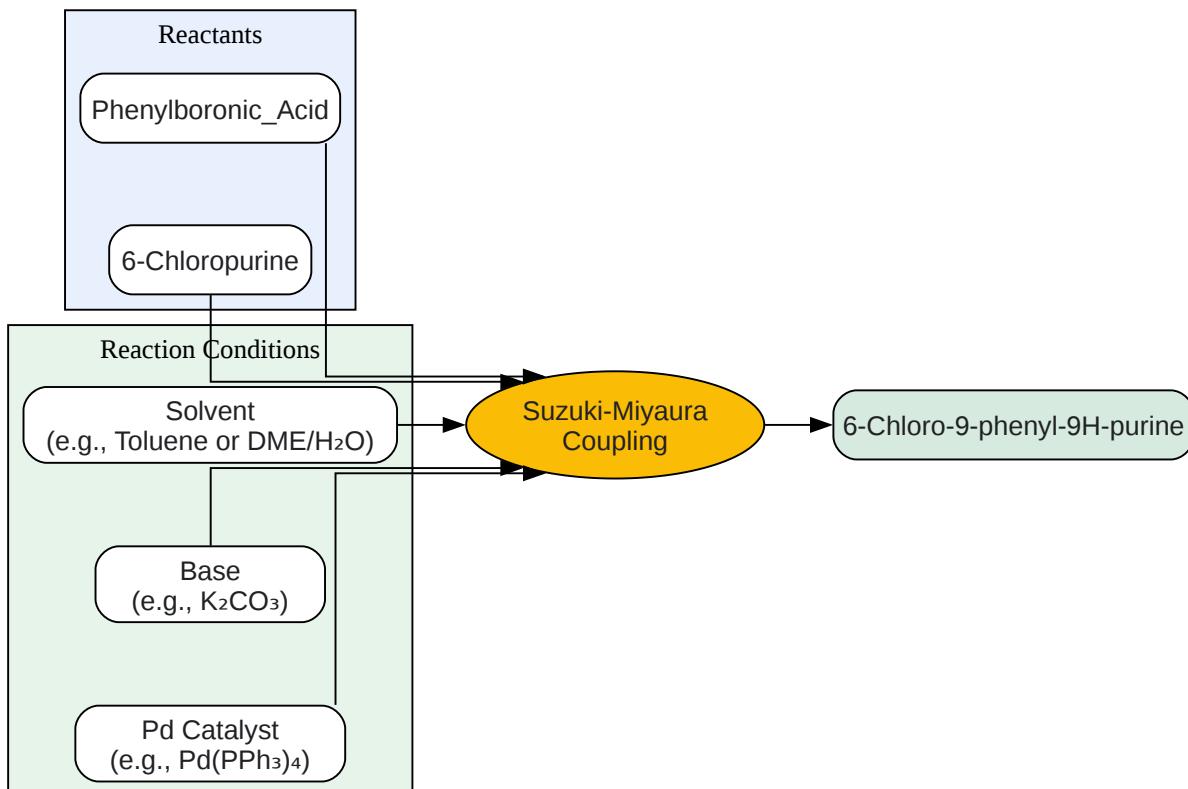
Spectroscopic data is critical for the unambiguous identification and purity assessment of **6-Chloro-9-phenyl-9H-purine**. While a complete dataset for the parent compound is not

available in the provided search results, the following represents the expected spectral characteristics based on its structure and data from closely related analogues.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons on the purine core and the phenyl ring. The C2-H and C8-H protons of the purine ring will appear as singlets in the aromatic region. The protons of the phenyl group will exhibit a multiplet pattern, also in the aromatic region. For the related compound, **6-Chloro-9-phenyl-9H-purine**-8-carbonitrile, the C2-H proton appears as a singlet at 8.91 ppm, and the aromatic protons of the phenyl group appear as multiplets between 7.59 and 7.70 ppm in CDCl₃.^[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the purine and phenyl rings. The chemical shifts of the carbons in the purine ring are influenced by the electronegative nitrogen atoms and the chlorine substituent. For **6-Chloro-9-phenyl-9H-purine**-8-carbonitrile, the carbon signals of the purine and phenyl rings appear in the range of 109.7 to 155.2 ppm in CDCl₃.^[3]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **6-Chloro-9-phenyl-9H-purine**, the expected molecular ion peak [M]⁺ would be at m/z 230, with an isotopic peak at m/z 232 due to the presence of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation. The HRMS (ESI) for the [M+H]⁺ ion of **6-Chloro-9-phenyl-9H-purine**-8-carbonitrile has been calculated as 256.0384 and found to be 256.0371.^[3]


Synthesis of **6-Chloro-9-phenyl-9H-purine**

The synthesis of **6-Chloro-9-phenyl-9H-purine** can be achieved through several routes. A common and efficient method involves the N-arylation of 6-chloropurine with a phenyl source. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This workflow illustrates the synthesis of **6-Chloro-9-phenyl-9H-purine** from 6-chloropurine and phenylboronic acid, a classic example of a Suzuki-Miyaura coupling reaction. This reaction

is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Chloro-9-phenyl-9H-purine** via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from general procedures for the Suzuki-Miyaura cross-coupling of 6-chloropurines.^[4]

Materials:

- 6-Chloropurine
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous toluene
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
- Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
- Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol), followed by anhydrous toluene (10 mL).
- Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional toluene.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:


- **Inert Atmosphere:** The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.
- **Anhydrous Conditions:** While some Suzuki couplings can be performed in aqueous media, the use of anhydrous solvent and reagents is often preferred to prevent side reactions, such as the hydrolysis of the boronic acid.
- **Base:** The base is essential for the transmetalation step of the catalytic cycle, where the phenyl group is transferred from boron to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
- **Catalyst:** $\text{Pd}(\text{PPh}_3)_4$ is a robust and versatile catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of **6-Chloro-9-phenyl-9H-purine** lies in the reactivity of the chlorine atom at the C6 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of substituents.

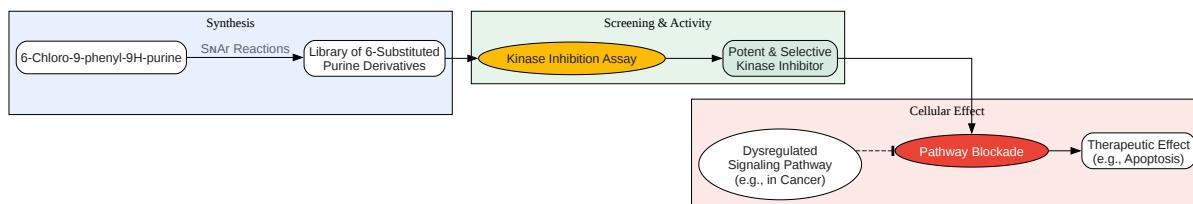
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the purine ring system activates the C6 position towards attack by nucleophiles. This allows the chlorine atom to be displaced by a range of nucleophiles, including amines, alcohols, and thiols.

[Click to download full resolution via product page](#)

Caption: General scheme for the nucleophilic aromatic substitution of **6-Chloro-9-phenyl-9H-purine**.

This reactivity is the foundation for creating libraries of 6-substituted purine derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with various amines leads to the synthesis of a diverse range of 6-aminopurine derivatives, which are analogues of the endogenous purine adenine.


Applications in Drug Discovery and Chemical Biology

Purine analogues are a well-established class of therapeutic agents, with applications in oncology, virology, and immunology.^[4] **6-Chloro-9-phenyl-9H-purine** serves as a key building block in the synthesis of compounds targeting various biological processes.

Precursor for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases, making purine derivatives attractive candidates for kinase inhibitors.

The chlorine atom at the C6 position of **6-Chloro-9-phenyl-9H-purine** can be displaced by various nucleophiles to introduce functionalities that can interact with specific residues in the ATP-binding pocket of a target kinase. This allows for the development of potent and selective kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the development of kinase inhibitors from **6-Chloro-9-phenyl-9H-purine**.

Potential Anticancer Activity

Numerous studies have explored the anticancer potential of 6-substituted purine derivatives.^[5] ^[6]^[7] These compounds can exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

While specific studies on the biological activity of **6-Chloro-9-phenyl-9H-purine** itself are limited in the provided search results, its role as a precursor to biologically active molecules is well-established. For example, derivatives of 6-chloro-9-substituted purines have shown inhibitory activity against various cancer cell lines.

Experimental Protocols for Biological Evaluation

To assess the potential of **6-Chloro-9-phenyl-9H-purine** and its derivatives as therapeutic agents, a variety of in vitro assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a derivative of **6-Chloro-9-phenyl-9H-purine**) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion

6-Chloro-9-phenyl-9H-purine is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and, most importantly, the reactivity of its C6-chloro substituent make it an invaluable building block for

the generation of diverse libraries of purine derivatives. As the quest for novel and more effective therapeutics continues, particularly in the areas of oncology and kinase-mediated diseases, the utility of **6-Chloro-9-phenyl-9H-purine** as a versatile synthetic intermediate is set to endure. This guide has provided a foundational understanding of this compound, intended to empower researchers and scientists in their pursuit of new and impactful drug discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 6-chloro-9-phenyl-9h-purine (C11H7ClN4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-9-phenyl-9H-purine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1607346#6-chloro-9-phenyl-9h-purine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com